molecular formula C10H10O3 B562790 (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal CAS No. 87424-82-6

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal

Cat. No.: B562790
CAS No.: 87424-82-6
M. Wt: 178.187
InChI Key: FGHROQDRTKFWRZ-UHFFFAOYSA-N
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Description

(E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal, also known as this compound, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.187. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Retinoic Acids: Phosphonium ylides react with (E)-2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-YL)propenal to produce 2-pyrone derivatives, which upon reduction, yield (13Z)-retinoic acids (Bestmann & Ermann, 1984).

  • Antioxidant Activity: Novel compounds synthesized from a pseudo-multicomponent reaction involving this compound demonstrated varying degrees of antioxidant activity, as assessed by the DPPH scavenging assay (Saher et al., 2018).

  • Anticancer Activity: Microwave-assisted synthesis of polysubstituted 4H-pyran derivatives involving this compound showed potential anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

  • Antimicrobial Agents: The compound has been used in the synthesis of heterocyclic compounds with potential as anticancer and antimicrobial agents. These compounds showed promising results against pathogenic strains (Katariya et al., 2021).

  • Apoptosis Inducers: A derivative of this compound was found to induce apoptosis in a cell-based HTS assay. This derivative was more potent than the screening hit in T47D cells and inhibited tubulin polymerization (Drewe et al., 2007).

  • Synthesis of N-Substituted Propanamides: A four-component reaction involving this compound resulted in the synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides. This method is noted for its environmental friendliness and good yields (Dou et al., 2013).

  • Calcium Channel Antagonist Activity: New 1,4-dihydropyridines synthesized from this compound demonstrated calcium channel blocking activity. Some compounds had effects comparable to the reference drug Nifedipine (Shahrisa et al., 2011).

  • Antimicrobial Activity: The synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives from this compound showed significant antimicrobial activity against various bacterial and fungal strains (Aytemir et al., 2003).

  • Antifungal and Plant Growth Inhibitory Activities: Pyranyl-substituted cinnamates synthesized from the compound were investigated for their antifungal and plant growth inhibitory activities. Specific derivatives showed strong antifungal activity and high plant growth inhibitory activity (Zhu et al., 2001).

Properties

IUPAC Name

2-methyl-3-(4-methyl-6-oxopyran-2-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-3-9(4-8(2)6-11)13-10(12)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHROQDRTKFWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699544
Record name 2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87424-82-6
Record name 2-Methyl-3-(4-methyl-2-oxo-2H-pyran-6-yl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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